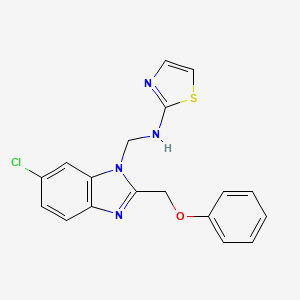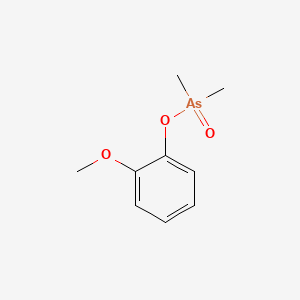
1-Dimethylarsoryloxy-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guaiacol cacodylate is a chemical compound that combines guaiacol, a naturally occurring organic compound derived from guaiac resin and lignin, with cacodylic acid, an organoarsenic compound. Guaiacol is known for its antiseptic and expectorant properties, while cacodylic acid is used in various industrial applications, including as a herbicide and a chemical intermediate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guaiacol cacodylate typically involves the reaction of guaiacol with cacodylic acid under controlled conditions. One common method is to dissolve guaiacol in an appropriate solvent, such as ethanol, and then add cacodylic acid. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
Industrial production of guaiacol cacodylate may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Guaiacol cacodylate can undergo various chemical reactions, including:
Oxidation: Guaiacol cacodylate can be oxidized to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert guaiacol cacodylate to its corresponding reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring of guaiacol, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. Reactions are usually performed in anhydrous solvents.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of guaiacol cacodylate.
Substitution: Various substituted guaiacol derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Guaiacol cacodylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of respiratory conditions due to its expectorant properties.
Industry: Utilized in the production of various chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of guaiacol cacodylate involves its interaction with various molecular targets and pathways. Guaiacol is known to exert its effects through its antioxidant properties, scavenging reactive oxygen species and protecting cells from oxidative damage. Cacodylic acid, on the other hand, can interact with cellular components and disrupt various biochemical processes. The combined effects of guaiacol and cacodylic acid in guaiacol cacodylate may involve multiple pathways, including modulation of oxidative stress and interference with cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guaiacol: A naturally occurring compound with antiseptic and expectorant properties.
Cacodylic Acid: An organoarsenic compound used in various industrial applications.
Catechol: A related compound with similar chemical structure and properties to guaiacol.
Eugenol: Another phenolic compound with antiseptic and analgesic properties.
Uniqueness of Guaiacol Cacodylate
Guaiacol cacodylate is unique due to its combination of guaiacol and cacodylic acid, which imparts a distinct set of chemical and biological properties. The presence of both guaiacol and cacodylic acid in a single compound allows for a synergistic effect, potentially enhancing its efficacy in various applications compared to its individual components.
Eigenschaften
CAS-Nummer |
553-47-9 |
|---|---|
Molekularformel |
C9H13AsO3 |
Molekulargewicht |
244.12 g/mol |
IUPAC-Name |
1-dimethylarsoryloxy-2-methoxybenzene |
InChI |
InChI=1S/C9H13AsO3/c1-10(2,11)13-9-7-5-4-6-8(9)12-3/h4-7H,1-3H3 |
InChI-Schlüssel |
ZSHYQCDUUBZWFA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1O[As](=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


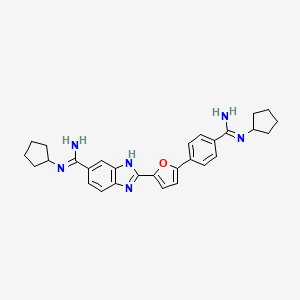



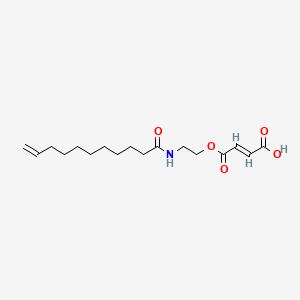
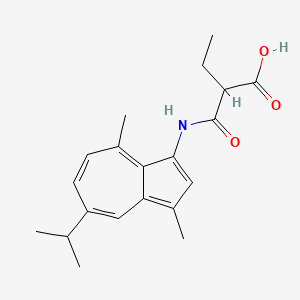

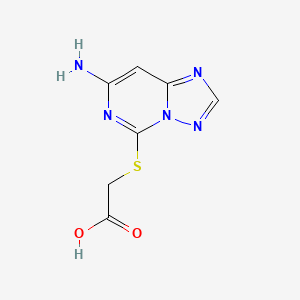

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12748631.png)
![(E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)propan-2-amine](/img/structure/B12748635.png)
![(Z)-but-2-enedioic acid;2-[4-[3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl]piperazin-1-yl]ethanol](/img/structure/B12748637.png)
